molecular formula C10H11N B1294366 2-(3,4-Dimethylphenyl)acetonitrile CAS No. 3020-06-2

2-(3,4-Dimethylphenyl)acetonitrile

Cat. No. B1294366
CAS RN: 3020-06-2
M. Wt: 145.2 g/mol
InChI Key: XNSHCUIBMZSUGL-UHFFFAOYSA-N
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Description

The compound "2-(3,4-Dimethylphenyl)acetonitrile" is not directly studied in the provided papers; however, acetonitrile and its reactivity play a significant role in various chemical reactions and polymerizations as described in the research. Acetonitrile is often used as a solvent or a reactant in the synthesis of different compounds and polymers due to its ability to act as a labile ligand and its relatively inert nature in many chemical environments .

Synthesis Analysis

Acetonitrile's role in synthesis is highlighted in several studies. For instance, it has been used as a solvent in the oxidative polymerization of 2,6-dimethylphenol, where it prevents catalyst poisoning by hydrolysis and shows a significant increase in polymerization rate when used with copper-(1-methylimidazole) complexes . Similarly, acetonitrile is the solvent of choice in the electrochemical oxidation and polymerization of pyrroles and thiophenes, where it supports the formation of oligomers and polymers . The presence of acetonitrile in the reaction medium can influence the rate and outcome of these polymerizations, demonstrating its importance in synthesis processes.

Molecular Structure Analysis

While the molecular structure of "2-(3,4-Dimethylphenyl)acetonitrile" is not directly analyzed, the studies do provide insights into the molecular interactions involving acetonitrile. For example, the balance of weak CH...N bonds in acetonitrile is crucial for the structural rearrangement between different phases of acetonitrile under varying temperatures and pressures . This understanding of molecular interactions is essential for predicting the behavior of acetonitrile in various chemical environments.

Chemical Reactions Analysis

Acetonitrile is involved in a variety of chemical reactions. It can act as a nucleophile, as seen in the three-component reaction forming N-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexene-1-yl)-aryl-methyl]-acetamides . The reactivity of acetonitrile is also evident in the formation of by-products during the metathesis of benzyl chloride with sodium cyanide . Moreover, the electron transfer stopped-flow method reveals the effects of methyl substituents on the cyclization reaction of diphenylamine derivative cation radicals in acetonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile are crucial for its application in synthesis and reactions. Its ability to form weak CH...N bonds and participate in hydrogen-bonding networks is significant for its structural rearrangement and phase transitions . The solvent properties of acetonitrile, such as its polarity and ability to stabilize cation radicals, are essential for its role in electrochemical synthesis and characterization of various compounds .

Scientific Research Applications

Organic Synthesis

  • Field : Organic Chemistry
  • Application : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
  • Methods : In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . Both conventional synthesis methods and electrochemical synthesis are used .
  • Results : The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis .

Colloidal Behavior Study

  • Field : Physical Chemistry
  • Application : Acetonitrile has been used to study the colloidal behavior of conventional cationic surfactants .
  • Methods : The study was conducted using conductivity, surface tension, fluorescence, and FTIR techniques . The critical micelle concentration (CMC), aggregation number (Nagg), and Stern–Volmer constants (Ksv) have also been studied by the steady state fluorescence method using pyrene as a probe .
  • Results : The interaction of surfactants with acetonitrile is energetically favorable and occurs via direct interactions between the surfactants and acetonitrile .

Safety And Hazards

The safety information for 2-(3,4-Dimethylphenyl)acetonitrile includes several hazard statements: H301, H311, H315, H319, H331, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P311, P312, P330, P332+P313, P337+P313, P361, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-(3,4-dimethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSHCUIBMZSUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184296
Record name 3,4-Xylylacetonitrile
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)acetonitrile

CAS RN

3020-06-2
Record name 3,4-Dimethylbenzeneacetonitrile
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Record name 3,4-Xylylacetonitrile
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Record name 3020-06-2
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Record name 3,4-Xylylacetonitrile
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Record name 3,4-xylylacetonitrile
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Record name 3,4-XYLYLACETONITRILE
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Synthesis routes and methods I

Procedure details

To a solution of 6.8 g of 90% sodium cyanide dissolved in 6.5 ml of distilled water while being subjected to heating was added a solution of 15.5 g of 3,4-dimethylbenzyl chloride in 20 ml of dry ethanol; and the resultant mixture was heated at the boiling temperature for 10 hours and then cooled to room temperature. This solution was added to 50 ml of distilled water and extracted twice with 150 ml of ethyl ether. The organic solvent was removed to obtain 11.5 g(yield 79%) of 3,4-dimethylbenzyl cyanide, which was dissolved in 50 ml of dry tetrahydrofuran. The organic solution was slowly added to a dispersion of 6.0 g of LiALH4 suspended in 150 ml of dry tetrahydrofuran; and the mixture was heated at the boiling point for 14 hours. This reaction mixture was cooled to room temperature; and 16 ml of 1N NaOH and 8 ml of distilled water were slowly added thereto. Thereafter, this reaction mixture was filtered through a Celite layer to obtain solids, which were dissolved in a mixture of 250 ml of ethyl ether and 250 ml of ethyl alcohol and filtered. After the filtrate was basified with 5N NaOH aqueous solution and extracted with dichloromethane(200 ml×2), the solvent was evaporated and distilled under reduced pressure to provide 5.6 g(yield 48%) of the title compound.
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture solution of 3,4-dimethylbenzyl chloride 10 g (64.7 mmol) in dimethyl formamide (15 ml) was treated with sodium cyanide (15.85 g, 323.8 mmol) for 16 hrs at 100° C. The mixture was diluted with H2O and extracted with CH2Cl2 several times. The combined organic layers were washed with H2O, dried over MgSO4, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel with EtOAc/hexanes (1:10) as an eluant to give compound 2.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.85 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Lee, SY Kim, S Park, JO Lim, JM Kim, M Kang… - Bioorganic & medicinal …, 2004 - Elsevier
We previously described a series of N-(3-acyloxy-2-benzylpropyl) homovanillate and N′-(4-hydroxy-3-methoxybenzyl) thiourea derivatives that were potent VR1 agonists with high-…
Number of citations: 17 www.sciencedirect.com

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